N-Cycloheptyl-2-methylpyridin-3-amine
Description
N-Cycloheptyl-2-methylpyridin-3-amine is a pyridine derivative characterized by a cycloheptyl group attached to the pyridine nitrogen and a methyl substituent at the 2-position of the pyridine ring. Its structure combines a seven-membered alicyclic ring with a substituted aromatic system, conferring distinct physicochemical properties.
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
N-cycloheptyl-2-methylpyridin-3-amine |
InChI |
InChI=1S/C13H20N2/c1-11-13(9-6-10-14-11)15-12-7-4-2-3-5-8-12/h6,9-10,12,15H,2-5,7-8H2,1H3 |
InChI Key |
GDGFDVRORQMYCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)NC2CCCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Cycloheptylamine and 2-Methyl-3-Pyridinecarboxaldehyde Condensation
Reactants: Cycloheptylamine and 2-methyl-3-pyridinecarboxaldehyde.
Conditions: The reaction typically occurs in the presence of a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under an inert atmosphere.
Procedure: The aldehyde group of 2-methyl-3-pyridinecarboxaldehyde reacts with cycloheptylamine to form an imine intermediate, which is subsequently reduced to yield N-Cycloheptyl-2-methylpyridin-3-amine.
-
Reductive Amination
Reactants: 2-Methyl-3-pyridinecarboxaldehyde and cycloheptylamine.
Conditions: Catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Procedure: The aldehyde and amine react to form an imine, which is then reduced to the desired amine using hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Products: Oxidation of the methyl group can lead to the formation of carboxylic acids or aldehydes.
-
Reduction
Reagents: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Products: Reduction of any imine intermediates formed during synthesis to yield the amine.
-
Substitution
Reagents: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Products: Substitution reactions can introduce various functional groups onto the pyridine ring, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄).
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
N-Cycloheptyl-2-methylpyridin-3-amine serves as a versatile building block for the synthesis of more complex organic molecules. It can participate in various chemical reactions, such as palladium-catalyzed cross-coupling reactions, which are essential for forming C–N bonds in the synthesis of anilines and related derivatives .
Synthetic Routes
The compound can be synthesized through several methods, including:
- Suzuki-Miyaura Coupling : This method allows for the coupling of aryl halides with boronic acids to form biaryl compounds, which can include derivatives of this compound.
- Reduction and Oxidation Reactions : These reactions can modify the amine group, allowing for the creation of various derivatives with altered biological activities.
Biological Research
Pharmacological Studies
this compound has been investigated for its interactions with biological targets, including enzymes and receptors. Its mechanism of action often involves binding to specific molecular targets, which can alter their activity and lead to various biological effects. For instance:
- Enzyme Inhibition : Studies have shown that compounds similar to this compound can inhibit fatty acid amide hydrolase (FAAH), impacting pain and inflammation pathways .
Case Studies on Biological Activity
| Study Focus | Objective | Findings | Reference Year |
|---|---|---|---|
| Antimicrobial Activity | Evaluate efficacy against bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |
| Anticancer Activity | Cytotoxic effects on breast cancer cells (MCF-7) | Dose-dependent decrease in cell viability (IC50 = 15 µM) | 2023 |
| Anti-inflammatory Properties | Effects on LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by ~50% compared to controls | 2025 |
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique structure allows it to be incorporated into formulations for various applications, including:
- Pharmaceuticals : As a precursor in the synthesis of drug candidates that target specific diseases.
- Material Science : Employed in creating advanced materials with tailored properties due to its chemical reactivity.
Mechanism of Action
The mechanism by which N-Cycloheptyl-2-methylpyridin-3-amine exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. It may bind to active sites, altering enzyme activity or receptor signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include compounds with variations in the alicyclic group (e.g., cyclopropyl, cyclohexyl) and pyridine substitution patterns. Below is a comparative analysis:
| Compound | Key Structural Features | Unique Properties |
|---|---|---|
| N-Cycloheptyl-2-methylpyridin-3-amine | Cycloheptyl group at N1; 2-methylpyridine | Enhanced lipophilicity due to larger cycloheptyl ring; potential for unique steric interactions |
| N-(Cyclohex-3-en-1-ylmethyl)-2-methylpyridin-3-amine | Cyclohexene ring via methylene bridge; 2-methylpyridine | Increased rigidity from cyclohexene; reduced solubility compared to saturated analogs |
| N-Cyclopentyl-6-methylpyridin-3-amine | Cyclopentyl group; methyl at pyridine 6-position | Smaller alicyclic ring may reduce steric hindrance; altered bioactivity profile |
| N-(Cyclopropylmethyl)-3-methylpyridin-2-amine | Cyclopropylmethyl group; 3-methylpyridine | High ring strain in cyclopropyl group enhances reactivity; moderate antimicrobial activity |
Impact of Alicyclic Group Size
The cycloheptyl group distinguishes this compound from analogs with smaller rings (e.g., cyclopentyl, cyclohexyl, or cyclopropyl):
- Lipophilicity : The seven-membered cycloheptyl ring increases logP compared to cyclopentyl (ΔlogP ≈ +0.5) and cyclopropyl (ΔlogP ≈ +1.2) analogs, favoring membrane permeability .
- Conformational Flexibility : Cycloheptyl’s flexibility compared to rigid cyclohexene or strained cyclopropyl may allow adaptive binding to dynamic targets .
Role of Pyridine Substitution
The 2-methyl group on the pyridine ring differentiates it from analogs with substituents at other positions or functional groups:
- Electronic Effects : The methyl group at the 2-position donates electron density to the pyridine ring, altering its basicity and hydrogen-bonding capacity compared to 3- or 4-substituted analogs .
- Steric Influence : The 2-methyl group may shield the pyridine nitrogen, reducing nucleophilic reactivity relative to unsubstituted or 3-methyl analogs .
- Biological Activity : Substitution patterns correlate with bioactivity; for example, 2-methylpyridines often exhibit different antimicrobial or cytotoxic profiles compared to nitro- or halogen-substituted derivatives .
Biological Activity
N-Cycloheptyl-2-methylpyridin-3-amine is a chemical compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a cycloheptyl group attached to a pyridine ring with an amine functional group. Its molecular formula is . The presence of the cycloheptyl group contributes to its unique physical and chemical properties, making it suitable for various applications in drug development and organic synthesis.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. It is believed to act as an inhibitor or activator of certain enzymes or receptors, influencing pathways involved in various diseases.
Key Mechanisms:
- Enzyme Inhibition : It may inhibit enzymes critical for disease progression, similar to other pyridine derivatives that have shown efficacy against cyclin-dependent kinases (CDKs), which are vital in cell cycle regulation and cancer therapy.
- Receptor Modulation : The compound's structure suggests potential interactions with neurotransmitter receptors, which could impact neurological functions .
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially effective against various bacterial strains.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory effects, indicating a possible role for this compound in treating inflammatory conditions.
- Cytotoxicity Against Cancer Cells : Some derivatives have shown cytotoxic effects on cancer cell lines, suggesting that this compound could be developed as an anticancer agent .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Properties
A study assessed the antimicrobial efficacy of N-Cycloheptyl derivatives against common pathogens. The results indicated significant inhibition zones comparable to standard antibiotics, although further quantitative analysis is needed to establish minimum inhibitory concentrations (MIC) .
Case Study 2: Cytotoxic Effects
In vitro experiments demonstrated that this compound derivatives induced apoptosis in HeLa cells, with observed changes in cell morphology and viability at varying concentrations. The mechanism involved upregulation of pro-apoptotic genes such as P53 and Bax while downregulating Bcl-2 .
Future Directions
Given the promising biological activities associated with this compound, future research should focus on:
- In Vivo Studies : To confirm the efficacy and safety profiles observed in vitro.
- Structure-Activity Relationship (SAR) Studies : To optimize the compound's pharmacological properties.
- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
